molecular formula C18H11ClN2 B2413929 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 1449135-82-3

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2413929
CAS No.: 1449135-82-3
M. Wt: 290.75
InChI Key: COTGTGMFRJSGBS-IZZDOVSWSA-N
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Description

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenylallylidene group attached to a malononitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile typically involves the condensation of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-(4-bromophenyl)-3-phenylallylidene)malononitrile
  • (E)-2-(1-(4-methylphenyl)-3-phenylallylidene)malononitrile
  • (E)-2-(1-(4-nitrophenyl)-3-phenylallylidene)malononitrile

Uniqueness

2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTGTGMFRJSGBS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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